molecular formula C11H16N4O2 B4962016 5-(3-methyl-1-piperazinyl)-2-nitroaniline

5-(3-methyl-1-piperazinyl)-2-nitroaniline

Cat. No. B4962016
M. Wt: 236.27 g/mol
InChI Key: APMZVVTZOBXMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methyl-1-piperazinyl)-2-nitroaniline, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a derivative of 2-nitroaniline and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1-piperazinyl)-2-nitroaniline is not fully understood, but it is believed to act as a nucleophile in organic reactions and as a ligand in coordination chemistry. This compound has also been shown to interact with various biological molecules, including proteins and DNA.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to have antibacterial and antifungal properties and has been used in the development of new antibiotics. This compound has also been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-methyl-1-piperazinyl)-2-nitroaniline in lab experiments is its versatility in organic synthesis. It can be used as a building block in the preparation of various functional materials and has shown promising results in the development of new drugs. However, this compound has some limitations, including its toxicity and potential environmental impact.

Future Directions

There are several future directions for research involving 5-(3-methyl-1-piperazinyl)-2-nitroaniline. One area of interest is the development of new drugs using this compound as a building block. Another area of research is the use of this compound in the preparation of functional materials, such as luminescent materials and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.

Synthesis Methods

The synthesis of 5-(3-methyl-1-piperazinyl)-2-nitroaniline involves the reaction of 2-nitroaniline with 3-methylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

5-(3-methyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential use in various fields of science. It has shown promising results in the synthesis of novel organic compounds, including drugs, dyes, and polymers. This compound has also been used as a building block in the preparation of various functional materials, such as luminescent materials and catalysts.

properties

IUPAC Name

5-(3-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-7-14(5-4-13-8)9-2-3-11(15(16)17)10(12)6-9/h2-3,6,8,13H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMZVVTZOBXMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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